3-(2-Methyl-1h-imidazol-1-yl)-2-(propylamino)propanoic acid
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Overview
Description
3-(2-Methyl-1h-imidazol-1-yl)-2-(propylamino)propanoic acid is a compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1h-imidazol-1-yl)-2-(propylamino)propanoic acid typically involves the formation of the imidazole ring followed by the introduction of the propylamino and propanoic acid groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring. Subsequent functionalization steps introduce the propylamino and propanoic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-1h-imidazol-1-yl)-2-(propylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(2-Methyl-1h-imidazol-1-yl)-2-(propylamino)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-1h-imidazol-1-yl)-2-(propylamino)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecules. The propylamino and propanoic acid groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1h-imidazole: A simpler imidazole derivative with similar core structure but lacking the propylamino and propanoic acid groups.
Histidine: An amino acid with an imidazole side chain, involved in various biological processes.
Metronidazole: An imidazole-based drug used to treat infections.
Uniqueness
3-(2-Methyl-1h-imidazol-1-yl)-2-(propylamino)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with biological targets, making it valuable in research and industrial applications.
Properties
Molecular Formula |
C10H17N3O2 |
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Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-(2-methylimidazol-1-yl)-2-(propylamino)propanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-3-4-12-9(10(14)15)7-13-6-5-11-8(13)2/h5-6,9,12H,3-4,7H2,1-2H3,(H,14,15) |
InChI Key |
VBPGAHLWZHJMSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CN1C=CN=C1C)C(=O)O |
Origin of Product |
United States |
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